molecular formula C36H68O2 B161897 2-Oxetanone, 4-heptadecylidene-3-hexadecyl- CAS No. 10126-68-8

2-Oxetanone, 4-heptadecylidene-3-hexadecyl-

Cat. No.: B161897
CAS No.: 10126-68-8
M. Wt: 532.9 g/mol
InChI Key: NGDLSKPZMOTRTR-OAPYJULQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxetanone, 4-heptadecylidene-3-hexadecyl- involves the reaction of stearoyl chloride (CAS#: 112-76-5) with 18-pentatriacontanone (CAS#: 504-53-0) under specific conditions . The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2-Oxetanone, 4-heptadecylidene-3-hexadecyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxetanone, 4-heptadecylidene-3-hexadecyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

2-Oxetanone, 4-heptadecylidene-3-hexadecyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxetanone, 4-heptadecylidene-3-hexadecyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxetanone, 4-heptadecylidene-3-hexadecyl-
  • (4Z)-4-Heptadecylidene-3-hexadecyl-2-oxetanone

Uniqueness

2-Oxetanone, 4-heptadecylidene-3-hexadecyl- is unique due to its specific carbon chain length and the presence of both ketone and oxetane functional groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

10126-68-8

Molecular Formula

C36H68O2

Molecular Weight

532.9 g/mol

IUPAC Name

(4Z)-4-heptadecylidene-3-hexadecyloxetan-2-one

InChI

InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34(36(37)38-35)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3/b35-33-

InChI Key

NGDLSKPZMOTRTR-OAPYJULQSA-N

SMILES

CCCCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C\1/C(C(=O)O1)CCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCCCC

10126-68-8

physical_description

Liquid;  Other Solid;  Liquid, Other Solid

Origin of Product

United States

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